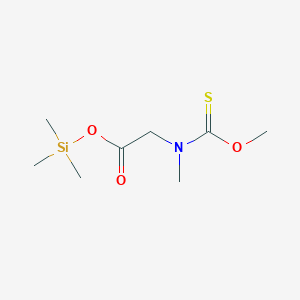
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine is a synthetic organic compound characterized by the presence of a difluoro-nitrophenyl group and a methoxyazetidine ring
Métodos De Preparación
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms at specific positions on the phenyl ring.
Azetidine Formation: Cyclization to form the azetidine ring.
Methoxylation: Introduction of the methoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine involves its interaction with specific molecular targets. The difluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyazetidine ring may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparación Con Compuestos Similares
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine can be compared with similar compounds such as:
2,6-Difluoro-4-nitrophenol: Shares the difluoro-nitrophenyl group but lacks the azetidine ring.
3-Methoxyazetidine: Contains the azetidine ring but lacks the difluoro-nitrophenyl group.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
919356-93-7 |
|---|---|
Fórmula molecular |
C10H10F2N2O3 |
Peso molecular |
244.19 g/mol |
Nombre IUPAC |
1-(2,6-difluoro-4-nitrophenyl)-3-methoxyazetidine |
InChI |
InChI=1S/C10H10F2N2O3/c1-17-7-4-13(5-7)10-8(11)2-6(14(15)16)3-9(10)12/h2-3,7H,4-5H2,1H3 |
Clave InChI |
PNCZCNWJQLYWBD-UHFFFAOYSA-N |
SMILES canónico |
COC1CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)





![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)




